Dolastatin 15
Vue d'ensemble
Description
La Dolastatin 15 est un peptide linéaire isolé de l'aplysie marine Dolabella auricularia . Elle est connue pour ses puissantes propriétés antitumorales et a été largement étudiée pour sa capacité à interagir avec la tubuline, une protéine cruciale pour la division cellulaire . La this compound a montré un potentiel significatif pour inhiber la croissance de diverses lignées de cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
Dolastatin 15 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Dolastatin 15, a potent antimitotic agent derived from the sea hare Dolabella auricularia, primarily targets tubulin , a key protein in the formation of the cell’s cytoskeleton . Tubulin plays a crucial role in cell division, where it forms dynamic structures called microtubules that are essential for chromosome segregation .
Mode of Action
This compound interacts with tubulin at the vinca binding site , disrupting the normal assembly dynamics of microtubules . This interaction inhibits the polymerization of tubulin into microtubules, leading to a loss of tension across kinetochore pairs, structures that attach chromosomes to the spindle fibers during cell division . This loss of tension triggers the accumulation of the tension-sensing checkpoint protein BuBR1 at the kinetochores, promoting mitotic arrest .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic phase . By disrupting microtubule dynamics, this compound prevents the proper alignment and segregation of chromosomes, leading to mitotic arrest . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on Tasidotin, a synthetic derivative of this compound, indicate that these compounds are rapidly eliminated from the body . Tasidotin has a half-life of less than an hour in most cases, suggesting a similar pharmacokinetic profile for this compound
Result of Action
The primary result of this compound’s action is the induction of mitotic arrest and subsequent apoptosis (programmed cell death) in a variety of cell types . This makes this compound a potent anticancer agent, as it can effectively inhibit the proliferation of cancer cells .
Action Environment
The efficacy and stability of this compound, like many marine-derived compounds, may be influenced by various environmental factors. It’s worth noting that marine environments are a rich source of unique secondary metabolites, and the biodiversity within these environments is a virtually untapped resource for the isolation and development of novel compounds .
Analyse Biochimique
Biochemical Properties
Dolastatin 15 plays a critical role in biochemical reactions by interacting with tubulin, a protein that forms microtubules. It binds to the vinca site on tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This interaction prevents the formation of the mitotic spindle, thereby arresting cells in the mitotic phase. This compound also interacts with other biomolecules such as γ-tubulin, which is involved in microtubule nucleation .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces mitotic arrest in cancer cells by disrupting microtubule dynamics . This leads to the accumulation of cells in the mitotic phase, ultimately triggering apoptosis. This compound also affects cell signaling pathways by activating the spindle assembly checkpoint, which prevents the progression of the cell cycle . Additionally, it influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the vinca site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to the formation of abnormal microtubule structures and prevents the proper alignment and segregation of chromosomes during mitosis . This compound also induces the accumulation of the checkpoint protein BuBR1 at the kinetochores, promoting mitotic arrest . Furthermore, it inhibits the re-polymerization of cellular microtubules, leading to a loss of tension across kinetochore pairs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is rapidly eliminated from the plasma, with a shorter second-phase half-life compared to other dolastatins . This compound is detectable for up to 4 hours post-administration . Long-term exposure to this compound in vitro leads to sustained mitotic arrest and apoptosis in cancer cells . In vivo studies have shown that this compound induces tumor regression in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects such as neutropenia and elevated liver enzymes . The maximum tolerated dose in animal models has been determined to be 27.3 mg/m² . Threshold effects have been observed, where doses above this threshold lead to increased toxicity without additional therapeutic benefits .
Metabolic Pathways
This compound is metabolized primarily by peptidases, which hydrolyze the peptide bonds . It is also subject to metabolic clearance pathways, including conversion by cytochrome P450 enzymes . The metabolic stability of this compound is enhanced by its resistance to hydrolysis by prolyl oligopeptidases . This stability contributes to its prolonged activity in vivo and its effectiveness as an anticancer agent .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, predominantly α1-acid glycoprotein, which facilitates its distribution in the bloodstream . Within cells, this compound accumulates in the cytoplasm and interacts with microtubules, leading to its cytotoxic effects . Its distribution is influenced by its binding affinity to tubulin and other cellular proteins .
Subcellular Localization
This compound localizes primarily to the cytoplasm, where it interacts with microtubules . It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles . Its interaction with microtubules and tubulin is sufficient to exert its cytotoxic effects . The subcellular localization of this compound is crucial for its ability to disrupt microtubule dynamics and induce mitotic arrest .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la Dolastatin 15 implique l'assemblage de sa chaîne peptidique par synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Les étapes clés comprennent :
- Couplage d'acides aminés protégés en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt).
- Déprotection des chaînes latérales d'acides aminés en utilisant de l'acide trifluoroacétique (TFA).
- Clivage du peptide de la résine en utilisant un cocktail de clivage contenant du TFA, de l'eau et des piégeurs .
Méthodes de production industrielle : La production industrielle de la this compound est difficile en raison de sa structure complexe et de la nécessité d'une grande pureté. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier le peptide synthétisé . De plus, des efforts sont déployés pour développer des voies de synthèse plus efficaces et des méthodes de production évolutives afin de répondre à la demande des applications cliniques et de recherche .
Analyse Des Réactions Chimiques
Types de réactions : La Dolastatin 15 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du peptide, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des résidus d'acides aminés spécifiques au sein du peptide.
Réactifs et conditions communs :
Oxydation : Réactifs tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4) dans des conditions contrôlées.
Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4).
Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues de la this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques et des propriétés pharmacocinétiques différentes .
4. Applications de recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique, notamment :
5. Mécanisme d'action
La this compound exerce ses effets en se liant à la tubuline, une protéine qui forme des microtubules, qui sont essentiels à la division cellulaire . En se liant à la tubuline, la this compound perturbe la dynamique d'assemblage normale des microtubules, conduisant à l'arrêt mitotique et à l'inhibition de la prolifération cellulaire . Cette perturbation provoque une perte de tension à travers les paires de kinétochores, activant le point de contrôle de l'assemblage du fuseau et empêchant la progression de la mitose . L'accumulation de la protéine de point de contrôle BuBR1 aux kinétochores favorise encore l'arrêt mitotique .
Comparaison Avec Des Composés Similaires
Bien que les deux composés présentent une activité antitumorale puissante, la Dolastatin 10 est généralement plus puissante que la Dolastatin 15 . D'autres composés similaires comprennent :
Dolastatin 10 : Connue pour sa puissance plus élevée et sa demi-vie plus longue par rapport à la this compound.
Tasidotin (ILX651) : Un analogue synthétique de la this compound avec des propriétés pharmacocinétiques améliorées et une toxicité réduite.
Synthadotin : Un autre dérivé synthétique de la this compound, actuellement en cours d'investigation clinique pour son potentiel anticancéreux.
La structure unique et le mécanisme d'action de la this compound en font un composé précieux pour la recherche scientifique et le développement de médicaments. Sa capacité à inhiber la polymérisation de la tubuline et à perturber la dynamique des microtubules met en évidence son potentiel en tant qu'agent thérapeutique dans le traitement du cancer.
Propriétés
IUPAC Name |
[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSHSFQQRCAFW-CCVNJFHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924629 | |
Record name | Dolastatin 15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123884-00-4 | |
Record name | Dolastatin 15 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dolastatin 15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOLASTATIN 15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dolastatin 15 is a potent antimitotic agent that primarily targets tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for cell division, and this compound disrupts this process by binding to tubulin and preventing the assembly of microtubules. [] This, in turn, leads to cell cycle arrest at the G2/M phase, preventing the proliferation of rapidly dividing cancer cells. [, , ]
A: Yes, research indicates that this compound can trigger apoptosis in various cancer cell lines, including small cell lung cancer and multiple myeloma cells. [, ] This apoptotic effect is linked to the activation of both mitochondrial and Fas (CD95)/Fas-L (CD95-L) mediated pathways. [] Additionally, this compound has been observed to modulate the expression of proteins involved in apoptosis, such as Bcl-2, Bax, p53, and caspases. [, , ]
A: Recent research suggests that this compound exhibits anti-vascularization effects, particularly in environments with activated Hypoxia-inducible factor (HIF). [] This suggests that this compound might hold therapeutic potential against solid tumors with an angiogenic component. [] Further research is needed to fully understand the mechanisms underlying this effect.
A: While the exact molecular formula and weight are not provided in the excerpts, this compound is characterized as a linear pentapeptide with a complex C-terminal. [] Its structure comprises various amino acids, including N-methylated valines and a unique C-terminal dolapyrrolidinone unit. [, ]
A: Yes, several spectroscopic techniques have been employed to analyze this compound. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Post-Source Decay (PSD) analysis have been used to determine its primary structure. [] Additionally, NMR spectroscopy, including 1D and 2D techniques like COSY, HSQC, and HMBC, has been utilized to elucidate its structure and conformation. [, ]
A: Research indicates that the N-terminal dolavalyl moiety and the C-terminal dolapyrrolidinone unit are crucial for this compound's activity. [, ] The relative positions of the N-dimethylamino and phenyl moieties within these units are also significant for its interaction with tubulin and subsequent effects on microtubule dynamics. []
A: this compound has demonstrated potent cytotoxicity against various human leukemia cell lines in vitro, exhibiting growth inhibition at nanomolar concentrations. [] Furthermore, it effectively inhibits the proliferation of human lymphoma cell lines, proving to be more potent than Vincristine. [] this compound's effects on cell cycle progression and induction of apoptosis have been confirmed through flow cytometry, microscopy, and DNA fragmentation analyses. [, ]
A: While this compound itself hasn't progressed to extensive clinical trials, its synthetic analogues, like Tasidotin, have demonstrated promising in vivo efficacy. Tasidotin exhibited significant antitumor activity in various preclinical xenograft models, including breast, melanoma, prostate, and leukemia models. [] In these models, Tasidotin induced tumor growth delays and even complete responses, highlighting its potential as an anticancer agent. []
A: While the long-term safety profile of this compound in humans remains to be fully elucidated due to limited clinical development, research on its synthetic analogues, like Tasidotin, provides valuable insights. Preclinical toxicology studies in animals have shown that Tasidotin primarily affects rapidly dividing cells in the bone marrow, gonads, lymphoid tissues, and kidneys. [] These findings are consistent with its mechanism of action as an antimitotic agent.
A: Although specific drug delivery strategies for this compound aren't extensively discussed in the provided excerpts, research on other Dolastatin analogues, such as Tasidotin, highlights the importance of improving drug delivery and targeting. One approach involves conjugating this compound to monoclonal antibodies, similar to the successful development of Adcetris® (Brentuximab vedotin), an antibody-drug conjugate utilizing the auristatin MMAE. [] This strategy could enhance tumor-specific delivery and reduce off-target effects.
A: The discovery of Dolastatin 10 and this compound from the marine mollusc Dolabella auricularia marked a significant milestone in the search for novel anticancer agents. [, , ] These naturally occurring peptides sparked extensive research interest due to their potent antimitotic and cytotoxic activities. [, ] The synthesis of various Dolastatin analogues, including Tasidotin, represents another milestone, aiming to overcome limitations associated with the parent compounds, such as poor cellular uptake and stability. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.